

In-Depth Technical Guide to the Spectroscopic Data of Olanzapine Thiolactam

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Compound of Interest

Compound Name: *Olanzapine thiolactam*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Olanzapine Thiolactam**, a known impurity and degradation product of the atypical antipsychotic drug Olanzapine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, quantification, and control of this impurity in pharmaceutical development and manufacturing.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from available scientific literature and analytical documentation. While specific numerical data for NMR and IR are not always publicly disclosed in full, the following tables represent the expected and reported characteristics of **Olanzapine Thiolactam**.

Table 1: ^1H NMR Spectroscopic Data of **Olanzapine Thiolactam**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not publicly available	-	-	Aromatic Protons
Data not publicly available	-	-	Piperazine Ring Protons
Data not publicly available	-	-	Methyl Protons (Piperazine)
Data not publicly available	-	-	Thiolactam NH
Data not publicly available	-	-	Other Aliphatic Protons

Table 2: ^{13}C NMR Spectroscopic Data of **Olanzapine Thiolactam**

Chemical Shift (δ) ppm	Assignment
Data not publicly available	Aromatic Carbons
Data not publicly available	Piperazine Ring Carbons
Data not publicly available	Thiolactam Carbonyl (C=S)
Data not publicly available	Methyl Carbon (Piperazine)
Data not publicly available	Other Aliphatic Carbons

Table 3: IR Spectroscopic Data of **Olanzapine Thiolactam**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not publicly available	-	N-H Stretch (Thiolactam)
Data not publicly available	-	C-H Stretch (Aromatic)
Data not publicly available	-	C-H Stretch (Aliphatic)
Data not publicly available	-	C=C Stretch (Aromatic)
Data not publicly available	-	C=N Stretch
Data not publicly available	-	C=S Stretch (Thiolactam)

Table 4: Mass Spectrometry Data of **Olanzapine Thiolactam**

m/z	Relative Intensity (%)	Assignment
328.43	-	[M+H] ⁺ (Molecular Ion)
Further fragmentation data not publicly available	-	-

Note: While Certificates of Analysis from suppliers like Daicel Pharma confirm that the ¹H NMR, ¹³C NMR, IR, and Mass spectra conform to the structure of **Olanzapine Thiolactam**, the detailed spectral data is often proprietary and not publicly released. The molecular weight of **Olanzapine Thiolactam** is approximately 328.43 g/mol, and its molecular formula is C₁₇H₂₀N₄OS.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of Olanzapine and its related impurities, including the thiolactam, based on established practices in the pharmaceutical industry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of **Olanzapine Thiolactam**.

Instrumentation:

- A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of the **Olanzapine Thiolactam** reference standard.
- Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Solvent: DMSO-d₆.
- Temperature: 25°C.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-16 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Solvent: DMSO-d₆.
- Temperature: 25°C.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Reference: TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **Olanzapine Thiolactam** to identify its functional groups.

Instrumentation:

- Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the **Olanzapine Thiolactam** reference standard with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.
- Transfer the mixture to a pellet-forming die.
- Press the powder under high pressure (several tons) to form a transparent or semi-transparent pellet.

IR Spectrum Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 to 32.
- Background: A spectrum of the empty sample compartment or a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Olanzapine Thiolactam**.

Instrumentation:

- A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer is commonly used.

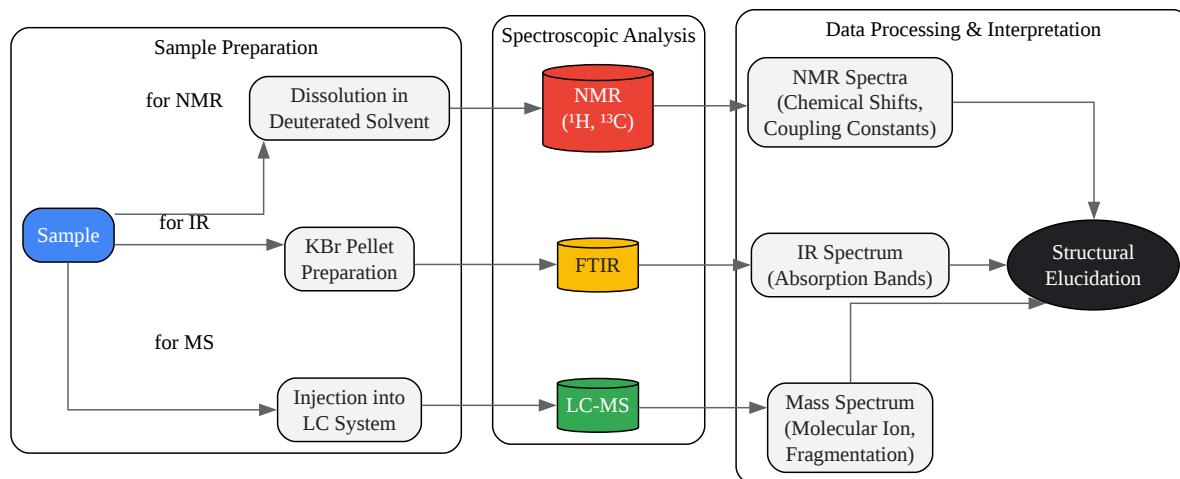
Liquid Chromatography Method:

- Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 0.5-1.0 mL/min.
- Injection Volume: 5-10 μ L.
- Column Temperature: 25-40°C.

Mass Spectrometry Parameters (Electrospray Ionization - ESI):

- Ionization Mode: Positive ion mode is typically used for olanzapine and its derivatives.
- Capillary Voltage: 3-5 kV.
- Source Temperature: 100-150°C.
- Desolvation Temperature: 250-400°C.
- Scan Range: m/z 50-500.
- Fragmentation (MS/MS): For fragmentation studies, the molecular ion (m/z 328.4) is selected in the first quadrupole and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

Visualizations



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Caption: Workflow for the spectroscopic analysis of **Olanzapine Thiolactam**.

This guide provides a foundational understanding of the spectroscopic characteristics of **Olanzapine Thiolactam**. For definitive identification and quantification, it is recommended to obtain a certified reference standard and perform the analyses as described in the relevant pharmacopeial monographs or validated in-house methods.

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References

- 1. researchgate.net [researchgate.net]
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